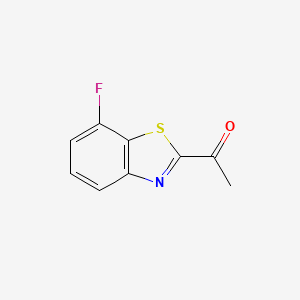

Ethanone, 1-(7-fluoro-2-benzothiazolyl)-(9CI)

Description

Ethanone, 1-(7-fluoro-2-benzothiazolyl)-(9CI) (hereafter referred to as the "7-fluoro derivative") is a fluorinated benzothiazole derivative characterized by a ketone group at the 2-position and a fluorine substituent at the 7-position of the benzothiazole ring. Benzothiazoles are heterocyclic compounds with sulfur and nitrogen atoms, often used in pharmaceuticals and agrochemicals due to their bioactivity.

Properties

Molecular Formula |

C9H6FNOS |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

1-(7-fluoro-1,3-benzothiazol-2-yl)ethanone |

InChI |

InChI=1S/C9H6FNOS/c1-5(12)9-11-7-4-2-3-6(10)8(7)13-9/h2-4H,1H3 |

InChI Key |

UAGDOVCFOMZLIV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC2=C(S1)C(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(7-fluoro-2-benzothiazolyl)-(9CI) typically involves the reaction of 7-fluoro-2-aminobenzothiazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of Ethanone, 1-(7-fluoro-2-benzothiazolyl)-(9CI) may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(7-fluoro-2-benzothiazolyl)-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Ethanone, 1-(7-fluoro-2-benzothiazolyl)-(9CI) has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanone, 1-(7-fluoro-2-benzothiazolyl)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to its biological effects. The benzothiazole ring system is known to interact with various biological pathways, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Benzothiazolyl Ethanones

a) 1-(5-Fluoro-2-benzothiazolyl)ethanone (CAS 887625-18-5)

- Molecular Formula: C₉H₆FNOS.

- Key Differences : Fluorine at position 5 instead of 5.

- Data Gaps: No toxicity or safety data provided, but structural similarity suggests moderate toxicity comparable to benzofuran analogs.

b) 1-(6-Fluoro-5-methyl-2-benzothiazolyl)ethanone (CAS 214854-88-3)

- Molecular Formula: C₁₀H₈FNOS.

- Molecular Weight : 209.24 g/mol.

- Key Differences: Methyl group at position 5 and fluorine at 5.

Methoxy-Substituted Benzothiazolyl Ethanones

1-(5-Methoxy-2-benzothiazolyl)ethanone (CAS 17796-70-2)

Benzofuranyl Ethanones (Heterocyclic Analogs)

a) 1-(7-Methoxy-2-benzofuranyl)ethanone (CAS 43071-52-9)

b) 1-(6-Methoxy-2-benzofuranyl)ethanone (CAS 52814-92-3)

Comparative Analysis

Research Findings and Implications

Biological Activity

Ethanone, 1-(7-fluoro-2-benzothiazolyl)-(9CI) is a benzothiazole derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a fluorine atom at the 7th position of the benzothiazole ring and an ethanone functional group, which significantly influences its chemical properties and biological interactions.

Chemical Structure and Properties

The chemical structure of Ethanone, 1-(7-fluoro-2-benzothiazolyl)-(9CI) can be represented as follows:

- Molecular Formula : C9H6FNS

- Molecular Weight : Approximately 195.21 g/mol

The presence of the fluorine atom enhances the compound's binding affinity and selectivity towards various biological targets, contributing to its pharmacological effects. The compound is synthesized through the reaction of 7-fluoro-2-aminobenzothiazole with acetyl chloride, typically under reflux conditions to ensure complete conversion into the desired product.

Biological Activity

Ethanone, 1-(7-fluoro-2-benzothiazolyl)-(9CI) exhibits a range of biological activities, primarily attributed to its interaction with enzymes and receptors. Research has indicated several key areas of activity:

- Antimicrobial Properties : Compounds similar to Ethanone have shown effectiveness against various bacterial strains, suggesting potential as antimicrobial agents.

- Anti-inflammatory Effects : Preliminary studies indicate that benzothiazole derivatives may modulate inflammatory responses.

- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation through specific molecular pathways.

The mechanism of action for Ethanone, 1-(7-fluoro-2-benzothiazolyl)-(9CI) is primarily linked to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, thereby altering metabolic processes.

- Receptor Modulation : It may also bind to receptors that regulate cellular signaling pathways, influencing cell growth and apoptosis.

Comparative Analysis with Similar Compounds

Ethanone, 1-(7-fluoro-2-benzothiazolyl)-(9CI) shares structural similarities with other benzothiazole derivatives. Below is a comparative table highlighting some related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethanone, 1-(2-benzothiazolyl)-(9CI) | Benzothiazole without fluorine | Lacks fluorine substitution |

| Ethanone, 1-(6-fluoro-2-benzothiazolyl)-(9CI) | Fluorine at the 6th position | Different position of fluorine affects reactivity |

| Ethanone, 1-(7-chloro-2-benzothiazolyl)-(9CI) | Chlorine instead of fluorine at 7th position | Chlorine substitution alters chemical properties |

This table illustrates how variations in substitution patterns can significantly influence the biological activity and chemical reactivity of benzothiazole derivatives.

Case Studies and Research Findings

Several studies have focused on the biological activity of benzothiazole derivatives, including Ethanone, 1-(7-fluoro-2-benzothiazolyl)-(9CI). For instance:

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that benzothiazole derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests that Ethanone could potentially serve as a lead compound in developing new antibiotics.

- Anti-inflammatory Mechanisms : Research highlighted in Pharmacology Reports indicated that certain benzothiazole derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting a pathway for anti-inflammatory drug development.

- Anticancer Potential : A recent investigation demonstrated that similar compounds induced apoptosis in cancer cell lines via the activation of caspase pathways. This finding underscores the potential of Ethanone as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.